Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate
Overview
Description
Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by the presence of a piperidine ring, which bears a carboxylic acid group, and an amino group attached to a benzylpiperidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate typically involves the following steps:
Formation of 4-benzylpiperidine: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Medicine: As a potential therapeutic agent for neurological disorders due to its interaction with specific receptors.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The compound acts as a monoamine releasing agent with selectivity for releasing dopamine and norepinephrine over serotonin. It is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . The molecular targets include monoamine transporters, and the pathways involved are related to neurotransmitter release and reuptake inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Belongs to the same class of piperidinecarboxylic acids and shares similar structural features.
Uniqueness
Ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its selectivity for norepinephrine release makes it a valuable compound for research in neuropharmacology and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 4-[(1-benzylpiperidin-4-yl)amino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-2-25-20(24)23-14-10-19(11-15-23)21-18-8-12-22(13-9-18)16-17-6-4-3-5-7-17/h3-7,18-19,21H,2,8-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSRYTUDCNEWKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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